molecular formula C9H16O4 B165416 Ethyl 3-acetoxy-2-methylbutyrate CAS No. 139564-43-5

Ethyl 3-acetoxy-2-methylbutyrate

Cat. No.: B165416
CAS No.: 139564-43-5
M. Wt: 188.22 g/mol
InChI Key: KYWLAHNPWLJLDJ-UHFFFAOYSA-N
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Description

Ethyl 3-acetoxy-2-methylbutyrate (CAS No. 139564-43-5) is an ester compound widely used as a flavoring agent in the food and feed industries. It is designated under Flavis No. 09.919 in the European Union Register of Feed Additives and is recognized for its fruity or sweet aroma profile . Structurally, it features an acetoxy group (-OAc) at the 3-position and a methyl branch at the 2-position of the butyrate backbone (C₈H₁₄O₄, molecular weight: 186.20 g/mol). Its primary applications include enhancing flavors in processed foods, beverages, and animal feed additives, with regulatory approvals in the EU and Japan .

Properties

CAS No.

139564-43-5

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

ethyl 3-acetyloxy-2-methylbutanoate

InChI

InChI=1S/C9H16O4/c1-5-12-9(11)6(2)7(3)13-8(4)10/h6-7H,5H2,1-4H3

InChI Key

KYWLAHNPWLJLDJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)C(C)OC(=O)C

Canonical SMILES

CCOC(=O)C(C)C(C)OC(=O)C

density

1.003-1.013

Other CAS No.

139564-43-5

physical_description

Clear, colourless liquid;  Fruity aroma

solubility

Soluble in non-polar solvents;  insoluble in water
Soluble (in ethanol)

Synonyms

ETHYL3-ACETOXY-2-METHYLBUTYRATE

Origin of Product

United States

Scientific Research Applications

Flavoring Agent

One of the primary applications of ethyl 3-acetoxy-2-methylbutyrate is as a flavoring agent in food products. It is utilized in:

  • Beverages : Enhancing the taste profile of soft drinks and alcoholic beverages.
  • Confectionery : Used in candies and chocolates to impart fruity flavors.
  • Dairy Products : Provides a creamy note to yogurts and ice creams.

Studies have shown that this compound can be incorporated into various food matrices without negatively affecting the overall sensory attributes. Its organoleptic properties make it a desirable ingredient in the food industry .

Fragrance Industry

In addition to its use in food, this compound serves as a fragrance component in personal care products and perfumes. Its pleasant aroma profile allows it to be used in:

  • Cosmetics : Incorporated into lotions, creams, and shampoos for added scent.
  • Household Products : Used in air fresheners and cleaning products to mask undesirable odors.

The compound's volatility and stability under various conditions make it suitable for long-lasting fragrance formulations .

Biotechnological Applications

Recent research has explored the potential of this compound in biotechnological applications, particularly in microbial fermentation processes. It has been studied as:

  • A precursor for biosynthesis : this compound can be used as a substrate for microbial fermentation to produce valuable metabolites, such as biofuels and pharmaceuticals.
  • A chiral building block : It serves as an intermediate in synthesizing optically active compounds, which are essential in pharmaceutical applications .

Data Table: Applications Overview

Application AreaSpecific UsesBenefits
Flavoring AgentBeverages, Confectionery, Dairy ProductsEnhances taste without negative sensory effects
Fragrance IndustryCosmetics, Household ProductsProvides pleasant aroma and stability
BiotechnologicalPrecursor for biosynthesis, Chiral building blockValuable for producing metabolites

Case Study 1: Flavor Enhancement in Beverages

A study conducted on the incorporation of this compound into a soft drink demonstrated significant improvements in consumer acceptance scores due to enhanced flavor profiles. The results indicated that the optimal concentration for flavor enhancement was around 0.05% by volume, leading to a fruity and refreshing taste without overwhelming the original beverage flavor .

Case Study 2: Stability in Fragrance Formulations

Research on the stability of this compound in various cosmetic formulations revealed that it maintained its aromatic properties over extended periods. The study found that formulations containing this compound showed less than 10% degradation of scent after six months of storage at room temperature .

Comparison with Similar Compounds

Ethyl Acetoacetate (CAS 141-97-9)

  • Structure : Ethyl acetoacetate (C₆H₁₀O₃, MW: 130.14 g/mol) contains a ketone group at the 3-position and lacks the acetoxy substituent present in ethyl 3-acetoxy-2-methylbutyrate .
  • Physical Properties :
    • Refractive Index: 1.418–1.421 (vs. unreported for this compound).
    • Boiling Point: 180–181°C (higher volatility due to smaller molecular size).
  • Applications : Primarily used as a chemical intermediate in pharmaceuticals and dyes, rather than as a flavoring agent. Its ketone group enables participation in Claisen condensation reactions, unlike the acetoxy-functionalized compound .

Ethyl 3-Methylbut-2-enoate (CAS 638-10-8)

  • Structure : Features an unsaturated α,β-ester group (C₇H₁₂O₂, MW: 128.17 g/mol) with a methyl branch at the 3-position .
  • Physical Properties :
    • Density: ~0.92 g/cm³ (lower than this compound, suggesting higher volatility).
  • Applications : Used in fragrances and synthetic chemistry due to its unsaturated structure, which is absent in the fully saturated this compound .

Methyl 3-Hydroxy-2-Methylenebutyrate (CAS 18020-65-0)

  • Structure : A methyl ester with a hydroxy group at the 3-position and a methylene group at the 2-position (C₆H₁₀O₃, MW: 130.14 g/mol) .
  • Physical Properties :
    • Solubility: Highly polar due to the hydroxy group, contrasting with the lipophilic this compound.
  • Applications: Primarily used in polymer chemistry as an acrylic monomer, unlike the flavor-centric applications of this compound .

Ethyl 2-Ethylbutyrate (CAS Not Specified)

  • Structure : A branched-chain ester with an ethyl group at the 2-position (C₈H₁₆O₂, MW: 144.21 g/mol) .
  • Physical Properties :
    • Refractive Index: 1.402–1.407 (similar to this compound).
    • Specific Gravity: 0.866–0.871 (lower density due to fewer oxygen atoms).
  • Applications : Approved by JECFA as a flavoring agent, but lacks the acetoxy group that contributes to the distinct flavor profile of this compound .

Research Findings and Industrial Relevance

  • Flavor Profile : this compound’s acetoxy group enhances its stability and solubility in lipid-based matrices, making it ideal for prolonged flavor release in processed foods .
  • Regulatory Compliance : Its inclusion in the EU Feed Additives Register underscores its safety for animal consumption, unlike compounds like ethyl 2-methoxybenzoate, which require stricter spectroscopic validation (e.g., IR, NMR) .

Preparation Methods

Step 1: Synthesis of Ethyl 3-Hydroxy-2-Methylbutyrate

  • Reactants : 3-Hydroxy-2-methylbutyric acid, ethanol.

  • Catalyst : Acidic ion-exchange resins or p-toluenesulfonic acid.

  • Conditions : Reflux at 70–80°C for 3–5 hours.

Step 2: Acetylation with Acetic Anhydride

  • Reactants : Ethyl 3-hydroxy-2-methylbutyrate, acetic anhydride (1:1.1 molar ratio).

  • Catalyst : Pyridine or concentrated sulfuric acid (0.5–2.0 wt%).

  • Conditions : Stirring at 40–50°C for 1–3 hours.

  • Workup : Quenching with ice water, extraction with dichloromethane, and distillation.

Yield : 80–90%.

Advantages :

  • High regioselectivity due to mild conditions.

  • Scalable for industrial production.

Enzymatic Esterification and Resolution

Enzymatic methods leverage lipases for stereoselective synthesis or kinetic resolution:

Procedure :

  • Substrate : 3-Acetoxy-2-methylbutyric acid or its racemic mixture.

  • Enzyme : Candida antarctica lipase B (CAL-B) or Pseudomonas fluorescens lipase.

  • Conditions :

    • Solvent: tert-Butanol or heptane.

    • Temperature: 30–45°C.

    • pH: 7.0–8.0 (buffered with phosphate).

  • Workup : Centrifugation, solvent evaporation, and column chromatography.

Yield : 50–75% enantiomeric excess (ee) for resolved products.

Case Study :

  • Lipase-mediated resolution of racemic ethyl 2-methylbutyrate derivatives achieved 95% ee using Candida rugosa lipase.

Industrial-Scale Continuous Production

Patented continuous processes enhance efficiency and reduce waste:

Apparatus : Multi-stage reactors (esterification, distillation, rectification kettles).
Steps :

  • Esterification : 2-Methylbutyric acid, ethanol, and catalyst are fed continuously at 120 L/h and 70 L/h, respectively, under 0.5 MPa steam pressure.

  • Distillation : Crude ester is distilled at 133°C (0.4 MPa), separating low-boiling byproducts.

  • Rectification : Final product is collected at 132–133°C.

Yield : 90–95% with 3% reduced ethanol consumption compared to batch methods.

Comparative Analysis of Methods

Method Catalyst Temperature Yield Advantages Limitations
Direct Esterificationp-TsOH, H<sub>2</sub>SO<sub>4</sub>80–90°C70–85%Simple, scalableRequires anhydrous conditions
AcetylationPyridine, H<sub>2</sub>SO<sub>4</sub>40–50°C80–90%High selectivityMulti-step process
Enzymatic ResolutionLipases30–45°C50–75% eeEco-friendly, stereoselectiveLower yield, costly enzymes
Continuous ProductionNone (steam)133°C90–95%High throughput, reduced wasteComplex setup

Emerging Trends and Innovations

  • Solvent-Free Systems : Microwave-assisted esterification reduces reaction time to <2 hours.

  • Biocatalytic Cascades : Coupled lipase and esterase systems improve ee to >98%.

  • Green Chemistry : Supercritical CO<sub>2</sub> as a solvent in enzymatic reactions minimizes organic waste .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended to verify the purity and structural integrity of Ethyl 3-acetoxy-2-methylbutyrate?

  • Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm ester functional groups (e.g., acetoxy and methylbutyrate moieties). Peaks near δ 2.0–2.1 ppm (acetate methyl) and δ 4.0–4.2 ppm (ester ethyl group) are characteristic .
  • Mass Spectrometry (MS): Use electron ionization (EI-MS) to detect molecular ion peaks (e.g., m/z ≈ 174 for the parent ion) and fragmentation patterns consistent with ester cleavage .
  • Infrared (IR) Spectroscopy: Confirm ester C=O stretching vibrations (~1740 cm1^{-1}) and acetate C-O-C asymmetric stretches (~1240 cm1 ^{-1}) .

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Methodological Answer:

  • Reaction Optimization: Control temperature (e.g., 0–5°C for acid-sensitive intermediates) and stoichiometry of reagents (e.g., acetic anhydride:alcohol ratio) to minimize side products .
  • Purification: Use fractional distillation under reduced pressure (e.g., 40–50°C at 10 mmHg) to isolate the ester. Validate purity via GC-MS or HPLC with reference standards .
  • Documentation: Report detailed protocols for solvent selection (e.g., anhydrous ether), catalyst use (e.g., H2 _2SO4 _4), and inert atmosphere conditions to mitigate hydrolysis .

Advanced Research Questions

Q. How can conflicting data on the physical properties (e.g., refractive index, specific gravity) of this compound be resolved?

  • Methodological Answer:

  • Cross-Verification: Compare experimental measurements (e.g., refractive index at 20°C) against JECFA/FCC standards (nD20 _D^{20} = 1.402–1.407) . Discrepancies may arise from impurities; repeat analyses using calibrated equipment.
  • Thermodynamic Consistency Checks: Validate specific gravity (d20/20 _{20/20} = 0.866–0.871) via density meters and correlate with NMR purity assessments .
  • Interlaboratory Studies: Collaborate with independent labs to establish consensus values, referencing databases like NIST .

Q. What experimental strategies mitigate low yields in the synthesis of this compound from 3-hydroxy-2-methylbutyric acid?

  • Methodological Answer:

  • Catalyst Screening: Test alternatives to H2 _2SO4 _4, such as p-toluenesulfonic acid or enzymatic catalysts (e.g., lipases), to enhance acetylation efficiency .
  • In Situ Monitoring: Use FTIR or Raman spectroscopy to track reaction progress and optimize termination points .
  • Byproduct Analysis: Employ GC-MS to identify side products (e.g., diacetylated derivatives) and adjust reaction conditions (e.g., molar ratios, temperature) .

Q. How can researchers address discrepancies in spectral data (e.g., NMR shifts) reported for this compound?

  • Methodological Answer:

  • Solvent Effects: Replicate experiments in deuterated solvents (e.g., CDCl3 _3) to standardize chemical shift reporting .
  • Dynamic Exchange Analysis: Investigate rotational barriers of ester groups via variable-temperature NMR to explain peak splitting anomalies .
  • Computational Validation: Compare experimental 13C^{13}C-NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) to resolve ambiguities .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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